3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
The compound 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic molecule that features an indole moiety, a hydroxy group, and an oxazolidinone ring. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the dichloro and methyl groups.
The oxazolidinone ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. The final step involves coupling the indole derivative with the oxazolidinone precursor under appropriate conditions, such as using a base or a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to increase yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE: can undergo various chemical reactions, including:
Substitution: The dichloro groups on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling . The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit . These interactions result in the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE: can be compared with other indole derivatives and oxazolidinone compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Oxazolidinone Compounds: Linezolid and tedizolid are oxazolidinone antibiotics that share the oxazolidinone ring and exhibit antimicrobial properties.
The uniqueness of This compound lies in its combination of the indole and oxazolidinone moieties, which may result in synergistic biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-9-10(11-5-6-12(18)13(19)14(11)20-9)7-8-21-15(22)24-16(2,3)17(21,4)23/h5-6,20,23H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWVTJSVMOJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN3C(=O)OC(C3(C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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